The Enduring Metabolite: A Technical Guide to 3-Hydroxy Midostaurin (CGP52421)
The Enduring Metabolite: A Technical Guide to 3-Hydroxy Midostaurin (CGP52421)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Parent Compound
Midostaurin, a multi-kinase inhibitor, represents a significant therapeutic advance in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] However, the clinical activity of midostaurin is not solely attributable to the parent drug. Upon oral administration, midostaurin undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, giving rise to two major active metabolites: CGP62221 and 3-hydroxy midostaurin (also known as CGP52421).[1][2] This guide provides an in-depth technical overview of 3-hydroxy midostaurin, a metabolite distinguished by its prolonged pharmacokinetic profile and distinct biological activities that contribute significantly to the overall therapeutic effect of midostaurin. Understanding the chemical structure, properties, and biological actions of this key metabolite is crucial for optimizing therapeutic strategies and guiding the development of next-generation kinase inhibitors.
Chemical Structure and Physicochemical Properties
3-Hydroxy midostaurin is a hydroxylated derivative of midostaurin. The introduction of a hydroxyl group alters the molecule's polarity and pharmacokinetic properties. It exists as a mixture of two epimers, with the (R)- and (S)-configurations at the 3-position of the lactam ring.[2]
Table 1: Physicochemical Properties of 3-Hydroxy Midostaurin
| Property | Value | Source(s) |
| Chemical Formula | C35H30N4O5 | [3] |
| Molecular Weight | 586.65 g/mol | [3] |
| CAS Number | 179237-49-1 (for the mixture of epimers) | [3][4] |
| 155848-20-7 (for (R)-3-Hydroxy Midostaurin) | [5] | |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO. | [2] |
Metabolic Generation of 3-Hydroxy Midostaurin
The metabolic conversion of midostaurin to its major active metabolites is a critical aspect of its pharmacology. The following diagram illustrates this process, highlighting the central role of CYP3A4.
Caption: Metabolic pathway of midostaurin to its active metabolites.
Pharmacokinetics: The Long-Lived Metabolite
A defining characteristic of 3-hydroxy midostaurin is its exceptionally long elimination half-life compared to both the parent drug and the other major metabolite, CGP62221. This prolonged presence in the circulation suggests a significant contribution to sustained target engagement and the overall therapeutic effect of midostaurin.[2]
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Elimination Half-Life (t½) | Key Pharmacokinetic Features | Source(s) |
| Midostaurin | ~19-21 hours | Rapid absorption and metabolism. | [1][6] |
| CGP62221 | ~32 hours | Similar concentration-time profile to midostaurin. | [1][6] |
| 3-Hydroxy Midostaurin (CGP52421) | ~482-495 hours | Accumulates with chronic dosing, reaching concentrations higher than the parent drug. | [1][2][7] |
Mechanism of Action and Biological Activity
Like its parent compound, 3-hydroxy midostaurin is a multi-targeted kinase inhibitor.[4] However, its potency against various kinases and its effects on cellular processes differ from those of midostaurin and CGP62221, leading to a nuanced biological profile.
Kinase Inhibition Profile
3-hydroxy midostaurin inhibits several kinases implicated in cancer cell proliferation and survival, including mutant forms of FLT3.[8] However, its potency against some key targets is lower than that of midostaurin and CGP62221.[1]
Table 3: Comparative In Vitro Activity of Midostaurin and its Metabolites
| Target/Activity | Midostaurin | CGP62221 | 3-Hydroxy Midostaurin (CGP52421) | Source(s) |
| FLT3-ITD Inhibition (IC50) | Potent (low nM range) | Potent (similar to midostaurin) | Less potent (higher nM range) | [3] |
| KIT D816V Inhibition | Potent | Potent | Weak inhibitor | [9] |
| Cell Proliferation Inhibition (GI50 in FLT3-ITD cells) | Potent | Potent | Less potent | [10] |
| Inhibition of IgE-mediated Histamine Release | Potent | Potent | Potent | [9] |
Signaling Pathway Inhibition
The therapeutic effects of midostaurin and its active metabolites are mediated through the inhibition of key signaling pathways that drive cancer cell growth and survival. The diagram below illustrates the inhibition of the FLT3 signaling cascade.
Caption: Inhibition of the FLT3 signaling cascade by midostaurin and its metabolites.
Experimental Methodologies
The following are generalized protocols for key in vitro assays used to characterize the activity of kinase inhibitors like 3-hydroxy midostaurin. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Protocol Steps:
-
Prepare Reaction Mixture: Create a reaction buffer containing ATP (with a tracer amount of [γ-³³P]ATP), the purified recombinant kinase (e.g., FLT3, KIT), and a suitable peptide substrate.
-
Compound Addition: Add varying concentrations of 3-hydroxy midostaurin, midostaurin, or other inhibitors to the reaction mixture. Include a DMSO vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (MTT/XTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13][14][15]
Caption: General workflow for an MTT/XTT cell viability assay.
Protocol Steps:
-
Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in a 96-well plate at an appropriate density and allow them to adhere overnight if applicable.
-
Compound Treatment: Treat the cells with a serial dilution of 3-hydroxy midostaurin or other test compounds. Include vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubation with Reagent: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. This step is not necessary for the water-soluble formazan produced in the XTT assay.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 450-490 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.
Analytical Methodologies for Quantification
Accurate quantification of 3-hydroxy midostaurin in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[16]
LC-MS/MS Quantification of 3-Hydroxy Midostaurin in Plasma
Protocol Outline:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 300-400 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Employ a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection (MS/MS):
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for 3-hydroxy midostaurin and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of 3-hydroxy midostaurin.
-
Determine the concentration of 3-hydroxy midostaurin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Preclinical and Clinical Significance
The distinct pharmacological profile of 3-hydroxy midostaurin has important implications for the clinical use of midostaurin. Its prolonged half-life ensures sustained kinase inhibition even between doses of the parent drug.[2] While it is a less potent inhibitor of cancer cell proliferation compared to midostaurin and CGP62221, its significant activity against targets involved in mast cell activation, such as those mediating IgE-dependent histamine release, may contribute to the symptomatic relief observed in patients with systemic mastocytosis.[9]
The sustained exposure to 3-hydroxy midostaurin also raises considerations for potential long-term toxicities and drug-drug interactions. As it is a substrate for CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly alter its plasma concentrations, potentially impacting both efficacy and safety.[3] Clinical trials have shown that midostaurin in combination with chemotherapy is generally manageable, with adverse events such as febrile neutropenia, nausea, and vomiting being common.[13][17][18] Careful monitoring of patients, particularly for QTc interval prolongation, is recommended.[14] The overall clinical benefit of midostaurin, which is a composite of the activities of the parent drug and its active metabolites, has been demonstrated by improved survival outcomes in patients with FLT3-mutated AML.[1][12]
Conclusion
3-hydroxy midostaurin (CGP52421) is a critical active metabolite of midostaurin that plays a significant role in its overall therapeutic profile. Its unique pharmacokinetic properties, particularly its long elimination half-life, lead to sustained plasma concentrations and likely contribute to the long-term efficacy of midostaurin treatment. While less potent in inhibiting cancer cell proliferation than the parent drug, its activity against other key kinases and cellular processes underscores the complex interplay between a drug and its metabolites. A thorough understanding of the chemical structure, properties, and biological activities of 3-hydroxy midostaurin is essential for the rational design of future clinical studies and the development of more effective and safer kinase inhibitors.
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